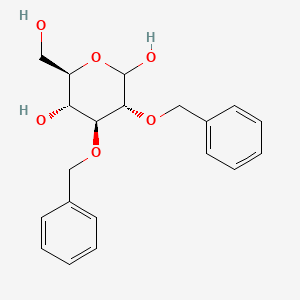![molecular formula C11H16F6N3OPS B1425635 HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate] CAS No. 366821-62-7](/img/structure/B1425635.png)
HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]
Übersicht
Beschreibung
HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate] is a chemical compound with the IUPAC name 1-oxido-2-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)sulfanyl]pyridin-1-ium;hexafluorophosphate. It is also known as S-(1-Oxo-2-pyridyl)thio-1,3-dimethylpropyleneuronium hexafluorophosphate .
Physical And Chemical Properties Analysis
HPTDP has a molecular weight of 383.3 g/mol. It is recommended to store it at 2-8°C, sealed, and away from moisture . For solubility, it is suggested to heat the tube to 37°C and then oscillate it in an ultrasonic bath for some time .Wissenschaftliche Forschungsanwendungen
Cell-Based Therapies and Regenerative Medicine : A study discusses the use of human pluripotent stem cell-derived neural progenitor cells (hNPCs) for potential treatments of central nervous system disorders. They highlight the development of a vitronectin-derived peptide (VDP) as a substrate for hNPC expansion and neuronal differentiation, which could be significant for cell-based therapies (Varun et al., 2017).
High-Pressure Torsion in Metal Processing : Another research discusses High-Pressure Torsion (HPT) as a method for processing metals, particularly in achieving fine grain structures and high strength. This could be indirectly relevant in understanding the mechanical properties of materials that could interact with chemical compounds like HPTDP (Zhilyaev & Langdon, 2008).
Integrated Scientific Data Processing : The study of Scientific Data Processing (SciDP) is relevant for managing data in high-performance computing and big data applications. This might be indirectly relevant for managing data in scientific research involving complex compounds like HPTDP (Feng et al., 2018).
DNA Machines in Biomedical Research : A study on DNA machines, specifically for the colorimetric detection of nucleic acids, indicates the growing importance of molecular devices in research. Such technologies could be relevant for studying the interactions of complex chemicals like HPTDP in biological systems (Xu et al., 2016).
Photodynamic Therapy in Cancer Treatment : Research on hematoporphyrin derivative (HpD) in photodynamic therapy for cancer treatment may indirectly relate to HPTDP, as both involve complex chemical compounds used in medical applications (Gomer et al., 1984).
Human Pluripotent Stem Cell Reporters : The use of human pluripotent stem cell reporters, especially in cardiac research, is another area where understanding complex compounds like HPTDP could be beneficial (Zhang et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-oxido-2-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)sulfanyl]pyridin-1-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N3OS.F6P/c1-9-8-12(2)11(13(9)3)16-10-6-4-5-7-14(10)15;1-7(2,3,4,5)6/h4-7,9H,8H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDJAMIPRYPAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[N+](=C(N1C)SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N3OPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726213 | |
| Record name | 1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
366821-62-7 | |
| Record name | 1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1425559.png)

![N'-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425561.png)






![ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B1425574.png)
